(E,3R,5S)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoic acid
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Overview
Description
Preparation Methods
The synthesis of PMID8246233C35 involves several steps. The compound can be prepared using different synthetic routes, including chemical reduction, deposition-precipitation, and impregnation methods . The choice of method depends on the desired properties and performance of the final product. For example, the deposition-precipitation method using K2PdCl4 precursor has been shown to produce a compound with high dispersion and stability .
Chemical Reactions Analysis
PMID8246233C35 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
In chemistry, it is used as a catalyst in various reactions, including photocatalytic degradation of organic pollutants . In biology, it has been investigated for its potential as an inhibitor of cholesterol biosynthesis . In medicine, it is being explored as a potential therapeutic agent for various diseases . Additionally, the compound has applications in the industry, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of PMID8246233C35 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cholesterol biosynthesis by targeting the enzyme HMG-CoA reductase . This inhibition leads to a decrease in cholesterol levels, which can have therapeutic benefits in the treatment of hypercholesterolemia and related conditions .
Comparison with Similar Compounds
PMID8246233C35 can be compared with other similar compounds, such as other HMG-CoA reductase inhibitors. Some of the similar compounds include atorvastatin, simvastatin, and lovastatin . While these compounds share a common mechanism of action, PMID8246233C35 is unique in its specific molecular structure and properties . This uniqueness may contribute to its distinct pharmacological profile and potential advantages in certain applications .
Properties
Molecular Formula |
C25H27FN2O4 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(E,3R,5S)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C25H27FN2O4/c1-16(2)24-22(13-12-20(29)14-21(30)15-23(31)32)28(19-10-8-18(26)9-11-19)25(27-24)17-6-4-3-5-7-17/h3-13,16,20-21,29-30H,14-15H2,1-2H3,(H,31,32)/b13-12+/t20-,21-/m1/s1 |
InChI Key |
ZYZCALPXKGUGJI-DDVDASKDSA-N |
Isomeric SMILES |
CC(C)C1=C(N(C(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O |
Origin of Product |
United States |
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